1,1'-Carbonylbis(2,4-dimethyl-1,2,4-triazolidine-3,5-dione)
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Overview
Description
1,1’-Carbonylbis(2,4-dimethyl-1,2,4-triazolidine-3,5-dione) is a heterocyclic compound that belongs to the class of 1,2,4-triazolidine derivatives.
Preparation Methods
The synthesis of 1,1’-Carbonylbis(2,4-dimethyl-1,2,4-triazolidine-3,5-dione) typically involves the reaction of 2,4-dimethyl-1,2,4-triazolidine-3,5-dione with phosgene or its derivatives. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound .
Chemical Reactions Analysis
1,1’-Carbonylbis(2,4-dimethyl-1,2,4-triazolidine-3,5-dione) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
1,1’-Carbonylbis(2,4-dimethyl-1,2,4-triazolidine-3,5-dione) has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antiviral, antibacterial, and anticancer agent.
Agrochemistry: It is explored for its use as a pesticide or herbicide due to its biological activity against various pests and weeds.
Materials Science: The compound is investigated for its potential use in the development of new materials with unique properties, such as high thermal stability and conductivity.
Mechanism of Action
The mechanism of action of 1,1’-Carbonylbis(2,4-dimethyl-1,2,4-triazolidine-3,5-dione) involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or proteins, leading to its biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action .
Comparison with Similar Compounds
1,1’-Carbonylbis(2,4-dimethyl-1,2,4-triazolidine-3,5-dione) can be compared with other similar compounds, such as:
4-Phenyl-1,2,4-triazoline-3,5-dione: Known for its use in organic synthesis as a dehydrogenating agent.
1,2,4-Triazolethiones: Studied for their antiviral and anti-infective properties. The uniqueness of 1,1’-Carbonylbis(2,4-dimethyl-1,2,4-triazolidine-3,5-dione) lies in its specific chemical structure and the diverse range of applications it offers in various fields.
Properties
CAS No. |
143150-73-6 |
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Molecular Formula |
C9H12N6O5 |
Molecular Weight |
284.23 g/mol |
IUPAC Name |
1-(2,4-dimethyl-3,5-dioxo-1,2,4-triazolidine-1-carbonyl)-2,4-dimethyl-1,2,4-triazolidine-3,5-dione |
InChI |
InChI=1S/C9H12N6O5/c1-10-5(16)12(3)14(7(10)18)9(20)15-8(19)11(2)6(17)13(15)4/h1-4H3 |
InChI Key |
RPBQXQOAGPLWFN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)N(N(C1=O)C(=O)N2C(=O)N(C(=O)N2C)C)C |
Origin of Product |
United States |
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